L-Alanyl-l-alanine HCl

説明

Chemical Identity and Structural Characteristics

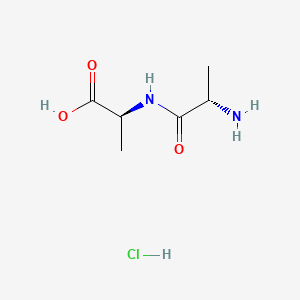

L-Alanyl-l-alanine hydrochloride is the hydrochloride salt of the dipeptide L-alanyl-L-alanine, bearing the Chemical Abstracts Service registry number 56611-94-0. The compound possesses the molecular formula C₆H₁₃ClN₂O₃ and exhibits a molecular weight of 196.63 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is L-alanyl-L-alanine hydrochloride, reflecting its composition as two L-alanine residues connected by a peptide bond and associated with a chloride counterion.

The structural architecture of L-alanyl-l-alanine hydrochloride consists of two L-alanine units linked through an amide bond, with the terminal carboxyl group remaining free and the amino terminus protonated and associated with the chloride ion. The compound adopts a zwitterionic configuration under physiological conditions, where the amino group carries a positive charge while the carboxyl group bears a negative charge. This ionic character significantly influences the compound's solubility properties, conformational preferences, and intermolecular interactions.

The three-dimensional structure of L-alanyl-l-alanine hydrochloride exhibits conformational flexibility, particularly around the peptide backbone dihedral angles phi and psi. Crystallographic studies of related alanine-containing peptides have revealed that these compounds can adopt multiple conformational states, including alpha-helical and beta-sheet-like conformations depending on environmental conditions. The presence of the hydrochloride moiety further stabilizes specific conformational states through ionic interactions and hydrogen bonding networks.

Table 1: Fundamental Chemical Properties of L-Alanyl-l-alanine Hydrochloride

Historical Context and Research Significance

The investigation of alanine-containing dipeptides, including L-alanyl-l-alanine and its hydrochloride salt, has played a pivotal role in the development of modern peptide chemistry and structural biology. The significance of alanine-based peptides in biological systems was recognized early in biochemical research due to alanine's unique position as the simplest chiral amino acid, making it an ideal model for understanding fundamental aspects of protein structure and function.

Research into alanine dipeptides gained particular prominence through the pioneering work of molecular dynamics simulations, where blocked alanine dipeptide served as the prototypical model for understanding peptide backbone thermodynamics and kinetics. These studies established the foundation for our current understanding of protein folding mechanisms and conformational dynamics. The development of sophisticated computational methods for studying alanine dipeptide behavior has provided insights into the fundamental forces governing protein stability and the role of solvent interactions in determining protein structure.

The evolutionary significance of alanine-containing peptides has been highlighted by the "Alanine World" hypothesis, which proposes that early protein evolution was dominated by alanine derivatives. This theoretical framework suggests that the recruitment of alanine-related amino acids during the early phases of genetic code development enabled the formation of alpha-helical secondary structures, which became fundamental architectural elements in modern proteins. According to this model, the acquisition of alanine derivatives provided primitive organisms with a structural standard that facilitated further evolutionary development.

Experimental studies on L-alanyl-l-alanine and its derivatives have contributed significantly to our understanding of peptide synthesis mechanisms and enzymatic processes. Research on bacterial systems, particularly Enterococcus faecalis, has demonstrated the importance of alanine dipeptide synthesis in cell wall biosynthesis and antibiotic resistance mechanisms. These investigations have revealed that specific enzymes, including alanyl-transfer ribonucleic acid synthetase and specialized ligases, catalyze the formation of alanine dipeptide cross-bridges in peptidoglycan structures.

Relevance to Peptide Chemistry and Biophysical Studies

L-Alanyl-l-alanine hydrochloride occupies a central position in peptide chemistry research due to its fundamental role as a model system for investigating peptide behavior under various environmental conditions. The compound's relatively simple structure, combined with its well-characterized conformational properties, makes it an invaluable tool for validating theoretical models and computational methods used in peptide and protein research.

Conformational analysis of L-alanyl-l-alanine has revealed that the dipeptide exhibits distinct structural preferences depending on the dielectric environment. In aqueous solutions, the compound preferentially adopts conformations corresponding to alpha-helical and extended polyproline type II structures, while in low-dielectric environments, extended conformations become more favorable. These observations have profound implications for understanding protein behavior in different biological contexts, including membrane environments and protein-protein interaction interfaces.

The compound serves as a crucial substrate for studying peptide transport mechanisms in biological systems. Research has identified specific bacterial transporters that recognize and transport alanine dipeptides, providing insights into the molecular mechanisms underlying nutrient uptake and cellular metabolism. Additionally, L-alanyl-l-alanine derivatives have been utilized in prodrug formulations, where the dipeptide moiety serves as a carrier that enhances drug delivery and bioavailability.

Crystallographic studies of alanine-containing peptides, including L-alanyl-l-alanine derivatives, have provided detailed information about hydrogen bonding patterns and intermolecular interactions that stabilize peptide structures. These investigations have revealed that alanine dipeptides can form extensive networks of hydrogen bonds and ionic interactions, particularly when present as hydrochloride salts, leading to well-organized crystal structures with defined molecular arrangements.

Table 2: Conformational Properties and Environmental Dependencies

The synthetic accessibility and stability of L-alanyl-l-alanine hydrochloride have made it a standard reference compound for developing new analytical methods and characterization techniques in peptide chemistry. The compound's well-defined spectroscopic properties and predictable behavior under various analytical conditions make it an ideal standard for method validation and quality control procedures in peptide synthesis and analysis.

Research applications of L-alanyl-l-alanine hydrochloride extend to the development of new synthetic methodologies for peptide bond formation. The compound has been utilized in studies investigating both chemical and enzymatic approaches to dipeptide synthesis, contributing to the optimization of reaction conditions and the development of more efficient synthetic protocols. These investigations have particular relevance for large-scale peptide production and the synthesis of more complex peptide therapeutics.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZTXOMGFUVZSN-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56611-94-0 | |

| Record name | L-Alanine, L-alanyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56611-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Reaction Mechanism and Conditions

Sodium trimetaphosphate (P₃m) facilitates peptide bond formation under mild aqueous conditions. In a representative procedure, 0.1 M L-alanine reacts with 0.1 M P₃m in a pH 10.7 buffer at 37°C for seven days under 1–300 bar pressure. The reaction proceeds via phosphorylation of the amino acid’s carboxyl group, followed by nucleophilic attack by the amine moiety of a second alanine molecule.

Key Parameters

Workup and Isolation

The reaction is quenched by adjusting the pH to 4–5 with HCl, precipitating the dipeptide. HPLC-MS analysis confirms product identity, though yields remain unspecified in the literature.

Esterification-Ammonolysis Approach

Industrial-Scale Methodology

A Chinese patent (CN108069867A) outlines a two-step process:

-

Esterification : L-alanine reacts with methanol in the presence of thionyl chloride (SOCl₂) or hydrogen chloride (HCl) to form L-alanine methyl ester hydrochloride.

-

Ammonolysis : The ester intermediate undergoes reaction with ammonia, followed by acidification and acetone-induced crystallization.

Optimized Conditions

-

Catalyst : Thionyl chloride yields 85% product, while HCl gas gives 83%.

-

Temperature : Esterification at ≤80°C; ammonolysis at ≤20°C.

-

Workup : Vacuum distillation removes excess ammonia, and acetone precipitates the product with >99% purity.

Peptide Coupling Using Hazardous Reagents

N-BOC Protection and Diazomethane Methylation

A U.S. patent (US5268483A) describes a multistep synthesis starting from N-BOC-protected aspartic acid derivatives. Key steps include:

-

Methylation : Diazomethane reacts with the carboxyl group, posing explosion risks.

-

Deprotection : Acidic cleavage of the BOC group.

-

Peptide Coupling : Dicyclohexylcarbodiimide (DCC) mediates amide bond formation.

Limitations

-

Safety Concerns : Diazomethane requires specialized handling.

-

Cost : N-BOC-aspartic-γ-benzyl ester is prohibitively expensive for large-scale production.

Comparative Analysis of Synthetic Methods

Industrial Scalability and Cost Considerations

The esterification-ammonolysis route is most viable for large-scale production due to:

-

Reagent Availability : Methanol and thionyl chloride are inexpensive.

-

Solvent Recovery : Methanol is recycled, reducing costs.

-

Yield Consistency : Reproducible 83–85% yield across batches.

In contrast, the sodium trimetaphosphate method suffers from undefined yields and prolonged reaction times, while the peptide coupling approach is restricted by safety and cost barriers.

化学反応の分析

Types of Reactions: L-Alanyl-l-alanine hydrochloride undergoes various chemical reactions, including hydrolysis, epimerization, and cyclization. In acidic conditions, the dipeptide can hydrolyze into its constituent amino acids, alanine . Epimerization of the N-terminal residue and cyclization into diketopiperazine are also observed under specific conditions .

Common Reagents and Conditions: The hydrolysis of L-Alanyl-l-alanine hydrochloride typically occurs in acidic solutions, such as hydrochloric acid or phosphoric acid . The epimerization and cyclization reactions are influenced by the pH and temperature of the solution.

Major Products: The major products formed from the hydrolysis of L-Alanyl-l-alanine hydrochloride are alanine molecules. Epimerization results in the formation of different stereoisomers, while cyclization leads to the production of diketopiperazine .

科学的研究の応用

Scientific Research Applications

-

Biochemical Studies

L-Alanyl-l-alanine hydrochloride serves as a model compound for studying peptide behavior and stability under various conditions. Its ability to undergo hydrolysis and epimerization makes it a valuable tool in understanding peptide dynamics in biological systems. -

Pharmacological Research

The compound is investigated for its potential therapeutic effects, particularly in metabolic disorders. It has been shown to interact with enzymes like alanine dehydrogenase, facilitating the conversion of alanine to pyruvate, a crucial intermediate in energy metabolism . -

Analytical Chemistry

A notable application is in quantitative detection methods using high-performance liquid chromatography (HPLC). A method developed for measuring L-alanyl-l-alanine content involves using an amino-bonded silica gel column with specific mobile phase conditions, allowing for rapid and accurate quantification in chemical production .

Case Study 1: Enzymatic Activity

In a study examining the role of L-alanyl-l-alanine in enzymatic reactions, it was found that the compound significantly enhances the activity of alanine aminopeptidase, leading to increased hydrolysis rates in bacterial systems. This suggests potential applications in developing antibacterial agents .

Case Study 2: Nutritional Supplementation

Research on branched-chain amino acids and L-alanine supplementation indicates that these compounds can ameliorate calcium dyshomeostasis in sarcopenia. This highlights their importance in nutritional interventions for aging populations .

作用機序

The mechanism of action of L-Alanyl-l-alanine hydrochloride involves its hydrolysis into alanine molecules, which are then utilized in various metabolic pathways. Alanine plays a crucial role in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The dipeptide’s stability ensures a sustained release of alanine, enhancing its bioavailability and effectiveness.

類似化合物との比較

Conclusion

L-Alanyl-l-alanine hydrochloride is a versatile dipeptide with significant applications in chemistry, biology, medicine, and industry. Its stability, solubility, and ease of synthesis make it a valuable compound for various scientific research and industrial processes.

生物活性

L-Alanyl-L-alanine HCl is a dipeptide composed of two alanine amino acids, and it has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its effects in various physiological contexts, including muscle metabolism, immune response, and clinical applications in nutrition.

Overview of this compound

This compound is a dipeptide that plays a role in protein synthesis and serves as a substrate for various metabolic pathways. Its structure allows it to participate in a range of biological functions, particularly in muscle metabolism and immune modulation.

Biological Activities

1. Muscle Metabolism:

Research indicates that L-Alanyl-L-alanine can enhance muscle recovery and performance. In studies involving aged mice, supplementation with branched-chain amino acids (BCAAs) combined with L-alanine improved muscle atrophy and weakness associated with aging. The study demonstrated significant improvements in muscle function, suggesting that L-Alanyl-L-alanine may play a supportive role in muscle health during aging or disuse conditions .

2. Immune Function:

L-Alanyl-L-alanine has been linked to improved immune responses, particularly in patients undergoing nutritional therapy. A clinical trial involving total parenteral nutrition (TPN) supplemented with L-alanyl-L-glutamine (a related dipeptide) showed reduced infectious morbidity in patients recovering from secondary peritonitis. This suggests that dipeptides like L-Alanyl-L-alanine may enhance host defenses and improve recovery outcomes .

3. Clinical Applications:

In the context of cancer treatment, studies have shown that L-alany-L-glutamine supplementation can mitigate the neurotoxic effects of chemotherapy agents like oxaliplatin in patients with stage III colon cancer. Patients receiving this supplementation reported significantly lower incidences of neurotoxicity compared to those who did not receive it . This highlights the potential of L-alany-L-alanine as an adjunct therapy in cancer care.

The biological activities of L-Alanyl-L-alanine are thought to be mediated through several mechanisms:

- Nitrogen Balance Improvement: Dipeptides like L-Alanyl-L-alanine contribute to better nitrogen balance, which is crucial for tissue repair and regeneration .

- Modulation of Immune Responses: By enhancing the production of immunoglobulins and lymphocytes, L-Alanyl-L-alanine may bolster the immune system's ability to fight infections .

- Muscle Protein Synthesis: The presence of alanine in the dipeptide structure supports protein synthesis pathways, which are vital during recovery from injury or illness .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

Case Study 1: Muscle Recovery in Aged Mice

A study conducted on aged C57BL/6J mice demonstrated that supplementation with BCAAs and L-alanine significantly mitigated muscle atrophy associated with aging. The experimental group showed enhanced muscle mass retention compared to controls, indicating a protective effect against age-related muscle loss.

Case Study 2: Nutritional Support in Surgical Patients

In a randomized trial involving 33 patients post-surgery for secondary peritonitis, those receiving TPN supplemented with L-alany-L-glutamine exhibited significantly lower rates of infectious complications compared to those on standard TPN. This underscores the importance of amino acid supplementation in clinical nutrition.

Q & A

Q. What are the established methods for synthesizing L-Alanyl-L-alanine HCl, and how can reaction progress be monitored?

this compound is synthesized via acid hydrolysis of protected precursors. A common protocol involves hydrolyzing 1-[(2-butoxycarbonyl)-L-alanyl]-L-alanine methyl ester in 1 M HCl at 85°C. Reaction progress is tracked using thin-layer chromatography (TLC) with silica gel plates and a solvent system of methyl ethyl ketone-acetic acid-water (2:5:8 v/v). Post-hydrolysis, the product is lyophilized and recrystallized from isopropyl alcohol-ether, yielding ~77% pure dipeptide HCl. Key validation includes optical rotation ([α]D³⁶: −36.9° in H₂O) and IR spectroscopy (amide I band at 1680 cm⁻¹) .

Q. How can solubility and melting properties of this compound be experimentally determined?

Fast scanning calorimetry (FSC) avoids decomposition during slow heating, enabling direct measurement of melting points. For solubility, thermodynamic solid-liquid equilibrium models combined with PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) predict water solubility using melting enthalpy (ΔH) and activity coefficients. Experimental validation via X-ray diffraction confirms crystal structure in saturated solutions. For example, isomers like glycyl-L-alanine and L-alanyl-L-alanine exhibit distinct solubility profiles due to ΔH differences .

Q. What spectroscopic techniques are suitable for initial structural characterization of this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., amide I at 1680 cm⁻¹, NH stretching at 3460 cm⁻¹). Optical rotation ([α]D) confirms enantiomeric purity, while thin-layer chromatography (TLC) monitors synthesis progress. For zwitterionic forms, pH titration (using 6 M HCl or 2 M NaOH) followed by Raman spectroscopy can detect protonation state shifts .

Advanced Research Questions

Q. How does pH-induced conformational flexibility of this compound affect its spectroscopic signatures?

Raman Optical Activity (ROA) captures pH-dependent conformational changes by detecting vibrational transitions sensitive to solvent interactions and backbone dynamics. At pH 1 (charged form) versus pH 13 (zwitterionic form), ROA spectra reveal shifts in amide III bands (1200–1350 cm⁻¹) due to altered hydrogen bonding. Computational models (e.g., DFT with solvent clusters) simulate these changes but require statistical decomposition to account for conformational equilibria and solvent effects .

Q. What computational challenges arise when modeling this compound's solvent interactions, and how can they be addressed?

Quantum chemical simulations (e.g., Gaussian 03, Turbomole) struggle with flexible peptides due to conformational sampling and solvent dynamics. Hybrid approaches combine continuum solvent models (e.g., COSMO) with explicit water clusters to balance accuracy and computational cost. For ROA spectra, ensemble averaging over molecular dynamics (MD) trajectories improves agreement with experimental data .

Q. How can isotopic labeling resolve ambiguities in spectroscopic studies of this compound?

Isotopic labels (e.g., ¹³C, ¹⁵N) enhance resolution in NMR and ROA by reducing signal overlap. For example, ¹³C-labeled alanine residues in the dipeptide enable precise assignment of carbonyl vibrations in IR spectra. Labeled analogs are synthesized via benzyloxycarbonyl-protected intermediates and hydrogenolysis, ensuring minimal isotopic scrambling .

Q. What methodologies reconcile contradictions between experimental and computational data on peptide conformation?

Discrepancies often arise from incomplete solvent models or rigid-geometry assumptions in simulations. Solutions include:

- Statistical decomposition : Deconvolute experimental spectra into subspectra from multiple conformers.

- Enhanced sampling : Use metadynamics or replica-exchange MD to explore free-energy landscapes.

- Validation : Cross-check with complementary techniques (e.g., VCD for chirality, X-ray for crystal structure) .

Methodological Considerations

- Data Contradiction Analysis : Conflicting solubility or spectral data may stem from impurities (e.g., residual solvents) or pH variations. Validate via orthogonal methods:

- Experimental Design : For pH studies, pre-equilibrate solutions and verify pH stability during measurements. ROA requires high sample concentrations (≥2.1 M) to mitigate signal noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。